4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,5,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZHHLBAACQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474323 | |
| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197237-97-1 | |
| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiopheneethylamine with formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions include:
Solvent: Ethanol
Catalyst: Hydrogen chloride
Temperature: 50-60°C
Reaction Time: 3-5 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.
Major Products Formed
Oxidation: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Reduction: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol
Substitution: Various substituted thieno-pyridine derivatives
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde exhibit potential antidepressant properties. A study evaluated the compound's ability to modulate serotonin and norepinephrine levels in animal models. The results showed a significant reduction in depressive behaviors, suggesting that the compound may influence neurotransmitter systems critical for mood regulation.
Case Study:
- Title: Evaluation of Antidepressant-Like Effects in Rodent Models
- Findings: The compound demonstrated a dose-dependent reduction in immobility time in the forced swim test, indicating antidepressant-like activity.
1.2 Anticancer Properties
The compound has also been investigated for its anticancer effects. It has been found to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
- Title: Cytotoxic Effects of this compound on Human Cancer Cells
- Findings: The compound exhibited IC50 values ranging from 10 to 30 µM across different cancer cell lines, highlighting its potential as a lead compound for further development.
Organic Synthesis
2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the synthesis of more complex molecules.
Data Table: Synthesis Applications
| Application | Description |
|---|---|
| Synthesis of Antiplatelet Agents | Used as an intermediate in the synthesis of clopidogrel sulfate. |
| Formation of Heterocyclic Compounds | Acts as a precursor for synthesizing other heterocycles with biological activity. |
| Development of Novel Antidepressants | Utilized to create new compounds targeting serotonin receptors. |
Industrial Applications
3.1 Pharmaceutical Industry
The pharmaceutical industry leverages this compound for drug development processes. Its derivatives are being explored for their potential therapeutic effects against various diseases.
3.2 Cosmetic Formulations
Recent studies have suggested that this compound can enhance the stability and effectiveness of certain cosmetic formulations due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Derivatives
The core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure is highly modular, with variations in substituents leading to distinct pharmacological profiles. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Selected Derivatives
Key Observations:
Methyl substitution at position 5 (as in 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde) may reduce metabolic degradation, a hypothesis supported by analogous studies on methylated heterocycles .
Biological Activity :
- The parent carbaldehyde derivative serves primarily as a synthetic intermediate, while its analogs demonstrate targeted bioactivity. For example, ticlopidine ’s chlorobenzyl group confers potent antiplatelet effects via irreversible binding to the P2Y12 receptor .
- Compound C1 (from ) outperformed ticlopidine in rat platelet aggregation assays, highlighting the importance of substituent optimization .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Data for Selected Compounds
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| This compound | 181.25 (analog data) | 1.2 | Moderate in DMSO |
| 5-Methyl derivative | 195.30 | 1.5 | Low aqueous |
| Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | 211.28 | 2.8 | Low aqueous |
| Ticlopidine | 263.78 | 3.0 | Poor aqueous |
Key Insights:
- Lipophilicity : Ethyl ester and ticlopidine derivatives exhibit higher LogP values, correlating with increased membrane permeability but reduced aqueous solubility .
- Metabolic Stability: Methylation (e.g., 5-Methyl derivative) may mitigate oxidative metabolism, a common issue with thienopyridine analogs .
Antithrombotic Activity
- Derivatives of this compound have shown promise in preclinical models. For instance, compound C1 reduced platelet aggregation by 78% in rats, surpassing ticlopidine’s 65% inhibition .
- The carbaldehyde intermediate is pivotal in synthesizing 2-(2-acetoxy)benzoyl derivatives , which demonstrated efficacy in thrombosis prevention via dual inhibition of COX-1 and ADP receptors .
CNS-Targeting Potential
- Oxadiazole derivatives derived from this scaffold (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxadiazoles) have been investigated for schizophrenia and circadian rhythm modulation due to their affinity for serotonin and dopamine receptors .
Biological Activity
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde (THTP-CHO) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique fused ring structure comprising thieno and pyridine moieties, contributing to its diverse chemical properties and biological interactions. The molecular formula for THTP-CHO is C₈H₉NOS, which indicates the presence of a carbonyl group (-CHO) attached to the pyridine ring.
The structural characteristics of THTP-CHO facilitate various chemical reactions, making it a versatile compound for synthesizing derivatives with enhanced biological activity. The functional groups present in THTP-CHO are responsible for its reactivity and interactions with biological targets.
Biological Activities
Research indicates that THTP-CHO possesses significant biological activities, particularly as an inhibitor of enzymes involved in neurotransmitter regulation. Notably, it has been evaluated for its inhibitory effects on phenylethanolamine N-methyltransferase (hPNMT), an enzyme critical in the biosynthesis of catecholamines. These neurotransmitters are vital for numerous physiological processes, including mood regulation and stress response.
Inhibitory Activity
Studies have shown that modifications to the tetrahydrothieno[3,2-c]pyridine structure can enhance inhibitory potency against hPNMT. For instance, derivatives of THTP-CHO have demonstrated improved selectivity and potency compared to traditional inhibitors. A study highlighted that certain derivatives exhibited up to 50% greater hPNMT inhibitory potency than benzylamine analogs, indicating the potential therapeutic applications of THTP-CHO in treating catecholamine dysregulation disorders .
Case Studies
- Inhibition of TNF-alpha Production : A series of novel THTP derivatives were synthesized and tested for their ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood. Several compounds displayed potent inhibitory activity, suggesting potential applications in inflammatory conditions .
- Binding Affinity Studies : Interaction studies have revealed that THTP-CHO has significant binding affinity for various receptors involved in neurotransmitter regulation. Modifications to the compound's structure can markedly influence these interactions, which is crucial for developing targeted therapeutics .
Synthesis Methods
Various synthetic routes have been developed for producing THTP-CHO and its derivatives. These methods typically involve altering reaction conditions or starting materials to create substituted derivatives with desired biological properties. Common synthesis techniques include:
- Reactions with Carbonyl Compounds : Utilizing carbonyl groups to form imines or other functionalized products.
- Cyclization Reactions : Employing cyclization strategies to construct the thieno-pyridine framework efficiently.
Comparative Analysis with Similar Compounds
The uniqueness of THTP-CHO lies in its specific combination of heterocyclic structures and functional groups, which contribute to its distinct biological activity profile compared to structurally similar compounds.
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid | 0.73 | Contains a benzo ring instead of thieno |
| 4-Hydroxy-3-methoxybenzaldehyde | 0.68 | Aromatic aldehyde with different functional groups |
| 5-Methyl-4H-thieno[3,2-c]pyridin-2-one | 0.66 | Contains a methyl group that alters electronic properties |
| 1-Methyl-4H-thieno[3,2-c]pyridin-2-one | 0.65 | Methyl substitution affects solubility and reactivity |
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catalyst (NaOAc) | 1.0 g | 50% | |
| Reflux time | 3 hours | 50% | |
| Solvent | Ethanol | Optimal |
What spectroscopic techniques are used for characterization?
Q. Basic
- NMR spectroscopy : Confirms proton environments and ring fusion patterns (e.g., thiophene vs. pyridine protons) .
- Elemental analysis : Validates purity via %C, %H, and %N matching (e.g., C: 56.19%, H: 5.16%, N: 7.88% for related compounds) .
- IR spectroscopy : Identifies aldehyde (C=O stretch ~1700 cm⁻¹) and heterocyclic functional groups .
How do structural modifications impact biological activity?
Q. Advanced
- Substituent effects : Derivatives with electron-withdrawing groups (e.g., chlorine) show enhanced antimicrobial activity due to increased electrophilicity .
- Ring fusion : The thienopyridine scaffold’s fused rings improve binding to molecular targets (e.g., enzymes or receptors) compared to simpler pyridine analogs .
How can researchers resolve discrepancies in reported biological activities of derivatives?
Q. Advanced
- Comparative assays : Standardize in vitro models (e.g., MIC for antimicrobial activity) across studies.
- Structural validation : Use X-ray crystallography to confirm substituent orientation, as seen in 5-(2-cyanobenzyl) derivatives .
- Meta-analysis : Reconcile data from studies like Lopez-Rodriguez et al. (2001) and Roth et al. (1994) by controlling for assay conditions .
What are the key findings from X-ray crystallography studies?
Q. Advanced
- Conformational analysis : The thienopyridine ring adopts a half-chair conformation, with the aldehyde group oriented perpendicular to the plane. This geometry influences reactivity .
- Intermolecular interactions : Hydrogen bonding between aldehyde oxygen and amine protons stabilizes crystal packing .
What in vitro assays are used to evaluate biological activity?
Q. Basic
- Antimicrobial assays : Disk diffusion methods against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values .
Q. Table 2: Representative Biological Assays
| Assay Type | Target | Activity Level | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Moderate | |
| Anticancer (MTT) | HeLa cells | IC₅₀: 25 µM |
How can computational modeling predict the compound’s interactions with molecular targets?
Q. Advanced
- Molecular docking : Simulates binding to enzymes (e.g., kinase inhibitors) by aligning the aldehyde group with active-site residues .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with activity trends .
What strategies assess the compound’s stability under experimental conditions?
Q. Advanced
- Accelerated stability testing : Expose to varying pH, temperature, and light, followed by HPLC monitoring .
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >150°C for related compounds) .
How is the mechanism of action determined for derivatives?
Q. Advanced
- Enzyme inhibition assays : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) .
- Kinetic studies : Use stopped-flow spectroscopy to track reaction intermediates in biological pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
